molecular formula C10H8FNO2 B1446507 Methyl 5-fluoro-1H-indole-6-carboxylate CAS No. 1227268-61-2

Methyl 5-fluoro-1H-indole-6-carboxylate

Cat. No.: B1446507
CAS No.: 1227268-61-2
M. Wt: 193.17 g/mol
InChI Key: XGDODTXPAIMYNR-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5-position and a carboxylate ester group at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

Methyl 5-fluoro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects downstream biological processes. For instance, this compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects may also be observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence biological processes . Additionally, this compound may affect metabolic flux and the levels of key metabolites, thereby impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, this compound may be transported into cells via specific membrane transporters, where it can exert its effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is typically refluxed in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indoles, carboxylic acids, and reduced indole derivatives .

Scientific Research Applications

Methyl 5-fluoro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 5-fluoro-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its reactivity and potential as a pharmaceutical intermediate .

Properties

IUPAC Name

methyl 5-fluoro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDODTXPAIMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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